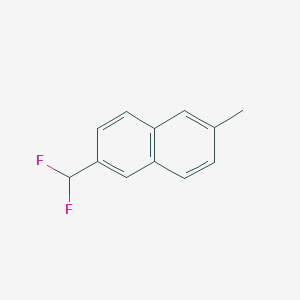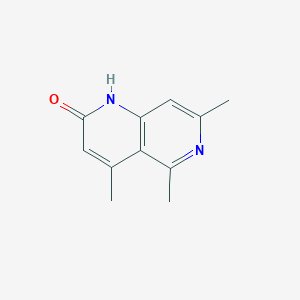
4,5,7-Trimethyl-1,6-naphthyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trimethyl-1,6-naphthyridin-2-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with three methyl groups attached at positions 4, 5, and 7, and a hydroxyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde and a β-ketoester under acidic or basic conditions. The reaction can be carried out in the presence of catalysts such as Lewis acids or Bronsted acids to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize microwave-assisted synthesis to reduce reaction times and improve efficiency. Solvent-free reactions and the use of green chemistry principles are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trimethyl-1,6-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine ketones, and naphthyridine amines, depending on the specific reaction and conditions used .
Scientific Research Applications
4,5,7-Trimethyl-1,6-naphthyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its pharmacological properties, it is explored for the development of new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another naphthyridine derivative with similar biological activities.
2,7-Dimethyl-1,6-naphthyridine: A closely related compound with two methyl groups instead of three.
4,6-Dimethyl-1,5-naphthyridine: Another variant with different methyl group positions.
Uniqueness
4,5,7-Trimethyl-1,6-naphthyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a hydroxyl group enhances its reactivity and potential for diverse applications compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4,5,7-trimethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-6-4-10(14)13-9-5-7(2)12-8(3)11(6)9/h4-5H,1-3H3,(H,13,14) |
InChI Key |
VFLKNOCPISSLES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


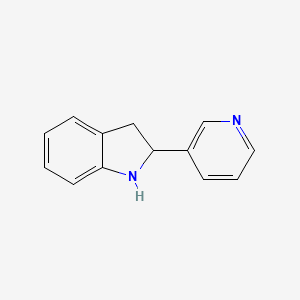
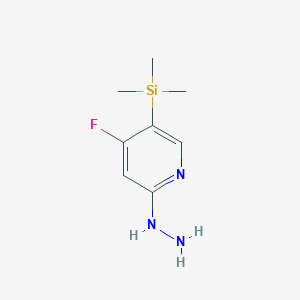
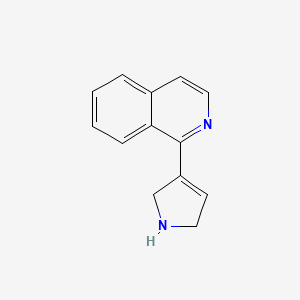
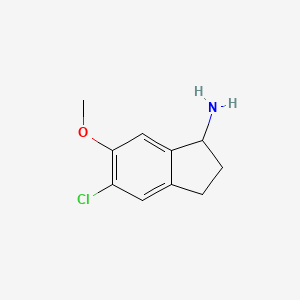
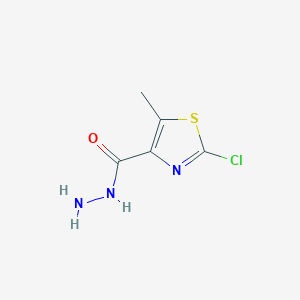
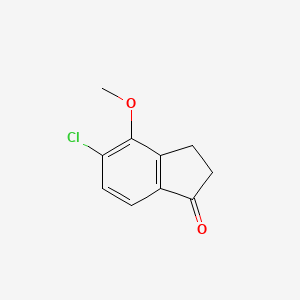
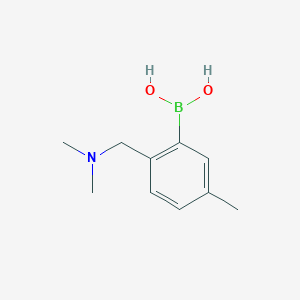
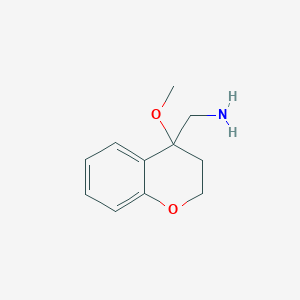
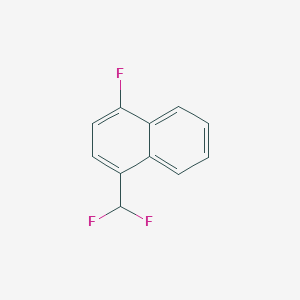
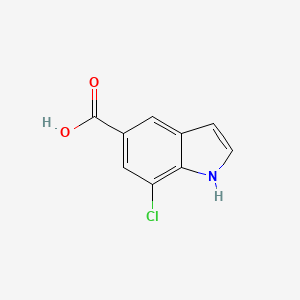
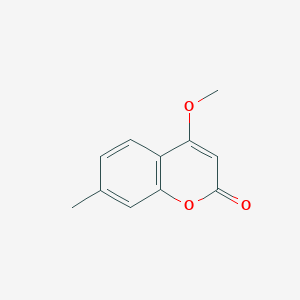
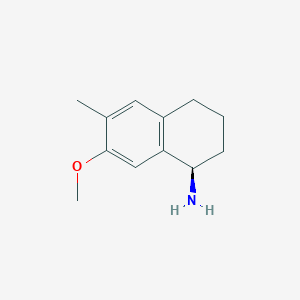
![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
